molecular formula C21H20BrClN2O3 B12469364 N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

Cat. No.: B12469364
M. Wt: 463.7 g/mol
InChI Key: QTQJEBFRRPZPPX-UHFFFAOYSA-N
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Description

N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes bromine, chlorine, and methyl groups attached to a phenyl ring, as well as a dioxooctahydro-ethenocyclopropa isoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-5-chloro-2-methylphenyl derivatives and cyclopropane-containing intermediates. Common synthetic routes may involve:

    Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.

    Cyclopropanation: Formation of the cyclopropane ring.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide: Lacks the chlorine atom.

    N-(4-chloro-5-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide: Lacks the bromine atom.

    N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-isoindol-2(1H)-yl)propanamide: Lacks the ethenocyclopropa moiety.

Uniqueness

The presence of both bromine and chlorine atoms, along with the ethenocyclopropa moiety, makes N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide unique. These structural features may contribute to its specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H20BrClN2O3

Molecular Weight

463.7 g/mol

IUPAC Name

N-(4-bromo-5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide

InChI

InChI=1S/C21H20BrClN2O3/c1-8-5-14(22)15(23)7-16(8)24-19(26)9(2)25-20(27)17-10-3-4-11(13-6-12(10)13)18(17)21(25)28/h3-5,7,9-13,17-18H,6H2,1-2H3,(H,24,26)

InChI Key

QTQJEBFRRPZPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Cl)Br

Origin of Product

United States

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